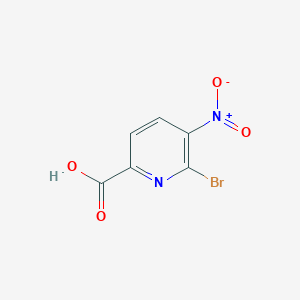
Acide 6-bromo-5-nitropyridine-2-carboxylique
Vue d'ensemble
Description
6-Bromo-5-nitropyridine-2-carboxylic acid is a chemical compound that plays an important role as a synthetic intermediate . It has a molecular weight of 247 .
Synthesis Analysis
The synthesis of nitropyridines, which are related to 6-Bromo-5-nitropyridine-2-carboxylic acid, involves the reaction of pyridine and substituted pyridines with N2O5 in an organic solvent. This reaction yields the N-nitropyridinium ion. When this ion is reacted with SO2/HSO3– in water, 3-nitropyridine is obtained . From 3-nitropyridine, 5-nitropyridine-2-sulfonic acid is formed in a two-step reaction. From this, a series of 2-substituted-5-nitro-pyridines has been synthesized .Molecular Structure Analysis
The IUPAC name for 6-Bromo-5-nitropyridine-2-carboxylic acid is 6-bromo-5-nitro-2-pyridinecarboxylic acid . The InChI code for this compound is 1S/C6H3BrN2O4/c7-5-4 (9 (12)13)2-1-3 (8-5)6 (10)11/h1-2H, (H,10,11) .Chemical Reactions Analysis
Nitropyridines, including 6-Bromo-5-nitropyridine-2-carboxylic acid, undergo various reactions. For instance, 3-Nitropyridine and 4-substituted-3-nitropyridines have been substituted with ammonia and amines by the vicarious substitution method and by the oxidative substitution method in the position para to the nitro group .Physical And Chemical Properties Analysis
6-Bromo-5-nitropyridine-2-carboxylic acid is soluble in dimethyl sulfoxide .Applications De Recherche Scientifique
Recherche pharmaceutique
Acide 6-bromo-5-nitropyridine-2-carboxylique: est un intermédiaire précieux en recherche pharmaceutique. Il est utilisé dans la synthèse de diverses molécules bioactives, y compris des agents thérapeutiques potentiels. Par exemple, ses dérivés sont explorés pour leurs propriétés antivirales, antibactériennes et anti-inflammatoires . Les groupes bromo et nitro présents dans le composé en font un précurseur polyvalent pour une fonctionnalisation ultérieure par diverses réactions organiques, telles que le couplage de Suzuki, qui est souvent utilisé pour créer des produits pharmaceutiques complexes .
Science des matériaux
En science des matériaux, l'this compound sert de précurseur pour le développement de nouveaux matériaux aux propriétés électroniques. Ses dérivés peuvent être utilisés dans la création de semi-conducteurs organiques, qui sont essentiels pour les diodes électroluminescentes organiques (OLED) et autres dispositifs électroniques . La partie nitropyridine est particulièrement intéressante pour le développement de matériaux photovoltaïques en raison de sa capacité à agir comme accepteur d'électrons.
Synthèse organique
Ce composé est largement utilisé en synthèse organique comme brique élémentaire pour construire des molécules organiques complexes. Sa réactivité permet l'introduction de divers substituants, permettant la synthèse d'une large gamme de composés hétérocycliques . Ces hétérocycles sont non seulement importants dans le développement de médicaments, mais aussi dans la synthèse de colorants, de produits agrochimiques et d'autres produits chimiques industriels.
Chimie analytique
En chimie analytique, les dérivés de l'this compound peuvent être utilisés comme étalons ou réactifs. En raison des propriétés distinctes d'absorption et d'émission des composés nitropyridine, ils peuvent être utilisés dans le développement de méthodes analytiques pour la détection et la quantification de diverses substances .
Biochimie
Les groupes bromo et nitro dans l'this compound en font un candidat pour des études biochimiques, en particulier dans l'investigation des réactions catalysées par les enzymes où ces parties peuvent agir comme sondes ou inhibiteurs . Ses dérivés peuvent également être utilisés pour étudier les interactions protéine-ligand, aidant à la compréhension des processus biologiques au niveau moléculaire.
Agriculture
Dans le domaine de l'agriculture, l'this compound et ses dérivés peuvent être explorés pour le développement de nouveaux produits agrochimiques. Son squelette structural est commun à de nombreux herbicides et pesticides. La recherche dans ce domaine se concentre sur la création de composés plus efficaces et respectueux de l'environnement .
Science de l'environnement
La recherche en science de l'environnement peut bénéficier de l'utilisation de l'this compound dans la synthèse de composés pouvant être utilisés pour la surveillance et la remédiation environnementales. Ses dérivés pourraient être utilisés dans la détection de polluants ou dans le développement de matériaux qui aident à éliminer les contaminants de l'eau et du sol .
Applications de recherche avancées
Enfin, l'this compound fait l'objet de recherches avancées pour ses applications potentielles en nanotechnologie et comme composant dans la conception de machines moléculaires. Sa capacité à former des structures stables avec des propriétés spécifiques en fait un candidat intéressant pour la création de capteurs moléculaires et d'actionneurs .
Mécanisme D'action
Safety and Hazards
Orientations Futures
Analyse Biochimique
Biochemical Properties
6-Bromo-5-nitropyridine-2-carboxylic acid plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been used in the preparation of boc-protected (piperazin-1-ylmethyl)biaryls via microwave-mediated Suzuki-Miyaura coupling with (boc-piperazin-1-ylmethyl)phenylboronic acid pinacol esters . These interactions are crucial for understanding the compound’s role in synthetic intermediate processes.
Molecular Mechanism
At the molecular level, 6-Bromo-5-nitropyridine-2-carboxylic acid exerts its effects through specific binding interactions with biomolecules. It is involved in enzyme inhibition or activation and changes in gene expression. For example, it has been used in the synthesis of 2-pyridyl analogs , highlighting its role in molecular interactions and mechanisms.
Propriétés
IUPAC Name |
6-bromo-5-nitropyridine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrN2O4/c7-5-4(9(12)13)2-1-3(8-5)6(10)11/h1-2H,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWDVNWYGZAUUDG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1[N+](=O)[O-])Br)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrN2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201271456 | |
| Record name | 6-Bromo-5-nitro-2-pyridinecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201271456 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1211578-33-4 | |
| Record name | 6-Bromo-5-nitro-2-pyridinecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1211578-33-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Bromo-5-nitro-2-pyridinecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201271456 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-bromo-5-nitropyridine-2-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-[2-(Benzyloxy)-4-methoxyphenyl]propan-2-ol](/img/structure/B1377085.png)
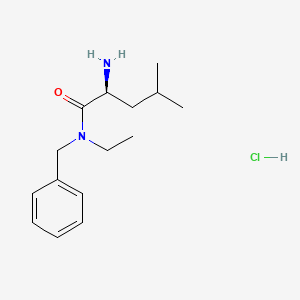


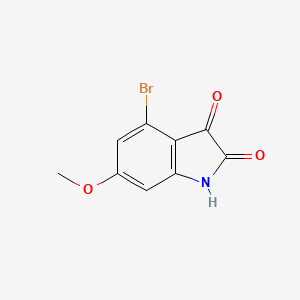
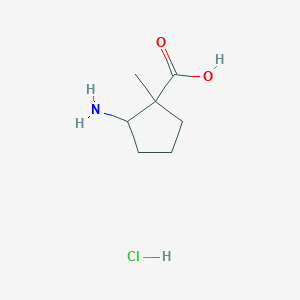

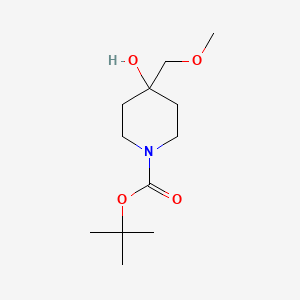
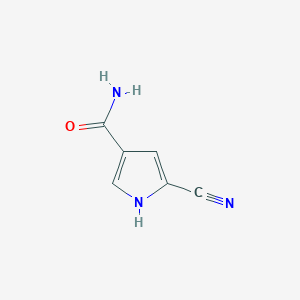
![Ethyl 2-azabicyclo[3.1.0]hexane-1-carboxylate hydrochloride](/img/structure/B1377102.png)

![2-Bromobicyclo[2.2.1]heptan-1-amine hydrochloride](/img/structure/B1377105.png)
